molecular formula C14H18N2O5 B3140251 Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate CAS No. 477871-33-3

Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate

Cat. No. B3140251
CAS RN: 477871-33-3
M. Wt: 294.3 g/mol
InChI Key: YUGMGDCKGOUDNO-UHFFFAOYSA-N
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Description

The closest compound I found is “4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile” with a CAS Number: 1017022-17-1 . It has a molecular weight of 230.31 .


Molecular Structure Analysis

The InChI code for “4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile” is 1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile” is solid and it should be stored at room temperature .

Scientific Research Applications

Copper(II) Nitrobenzoate Complexes

Research has investigated copper(II) nitrobenzoate complexes with saturated diheterocyclic bases, including 2,6-dimethylmorpholine. These complexes are characterized by their antiferromagnetic properties and have potential applications in magnetic materials and catalysis. The study provides insights into the physico-chemical and spectroscopic properties of these complexes, contributing to the understanding of their potential scientific applications (Manhas, Kalia, & Sardana, 2006).

Synthesis of Erismodegib

A highly efficient synthesis method for Erismodegib, which involves the displacement of chlorine in 2-chloro-5-nitropyridine by 2,6-dimethylmorpholine, has been developed. This synthesis process is suitable for industrial production and highlights the utility of 2,6-dimethylmorpholine derivatives in the synthesis of complex molecules with potential applications in pharmaceuticals and chemical research (Hu et al., 2014).

Hydrogen-Bonded Molecular Structures

Studies have also focused on the hydrogen-bonded structures of compounds containing nitrobenzoate derivatives, revealing complex molecular arrangements. These structural insights are crucial for the development of materials with specific properties and contribute to the broader understanding of molecular interactions and crystal engineering (Portilla et al., 2007).

Corrosion Inhibition

Research on derivatives of nitrobenzoate, such as those incorporating 8-hydroxyquinoline moieties, has shown promising results in corrosion inhibition. This application is significant in materials science, particularly in the protection of metals against corrosion, highlighting the potential industrial applications of these compounds (Rbaa et al., 2019).

Safety and Hazards

The safety information for “4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile” indicates a GHS07 pictogram with a signal word "Warning" .

Mechanism of Action

properties

IUPAC Name

methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-7-15(8-10(2)21-9)12-5-4-11(14(17)20-3)6-13(12)16(18)19/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMGDCKGOUDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215669
Record name Methyl 4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477871-33-3
Record name Methyl 4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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